

# Application Note: High-Throughput Assay for Fatty Acid Oxidation in Isolated Mitochondria

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Compound of Interest		
Compound Name:	Hexanoyl-L-carnitine chloride	
Cat. No.:	B1344018	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Fatty acid oxidation (FAO) is a pivotal metabolic process, particularly in tissues with high energy demands like the heart, liver, and skeletal muscle, where it can provide up to 90% of the cellular ATP.[1] This catabolic pathway occurs within the mitochondria, where fatty acids are broken down into acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) to produce ATP.[1] Dysregulation of FAO is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[2] Therefore, assays that can accurately quantify FAO are invaluable for both basic research and for the screening of therapeutic compounds that may modulate this pathway.[3]

This document provides a detailed protocol for measuring FAO in isolated mitochondria using high-resolution respirometry, a state-of-the-art method for quantifying mitochondrial function by measuring oxygen consumption in real-time.[4][5][6] The protocol details the isolation of functional mitochondria from tissue samples and a substrate-uncoupler-inhibitor titration (SUIT) protocol to specifically assess FAO-linked respiration.

# Part 1: Isolation of Mitochondria from Tissue (e.g., Rodent Liver)



This protocol describes a standard procedure for isolating mitochondria using differential centrifugation. The principle involves gently homogenizing the tissue to break open cells while leaving mitochondria intact, followed by a series of centrifugation steps to separate mitochondria from other cellular components.[7]

#### Materials and Reagents

Reagent/Material	Purpose	
Isolation Buffer I (MSHE)	Homogenization and wash buffer.	
Isolation Buffer II (MSHE + BSA)	Sequesters free fatty acids that can damage mitochondria.	
Dounce homogenizer & Teflon pestle	For gentle mechanical disruption of tissue.[8]	
Refrigerated centrifuge	To pellet cellular components and mitochondria at 4°C.	
Cheesecloth/Muslin	To filter out connective tissue from the homogenate.[8]	

#### **Buffer Compositions**

Buffer Name	Components	Final Concentration
Isolation Buffer I (MSHE)	Mannitol	220 mM
Sucrose	70 mM	_
HEPES	5 mM	
EGTA	1 mM	_
pH adjusted to 7.4 with KOH		_
Isolation Buffer II	MSHE Buffer	-
Bovine Serum Albumin (BSA), fatty acid-free	0.5% (w/v)	



#### Protocol

- Tissue Preparation: Euthanize the animal according to approved institutional guidelines.
   Immediately excise the liver and place it in ice-cold Isolation Buffer I to wash away excess blood.[9]
- Homogenization: Mince the tissue finely with scissors on an ice-cold surface. Transfer the
  minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Isolation
  Buffer II. Homogenize with 5-10 slow strokes of the pestle.[7][8]
- Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C. This step pellets nuclei and unbroken cells.[7][8][9]
- Mitochondrial Pelleting: Carefully decant the supernatant into a new, pre-chilled centrifuge tube. Centrifuge the supernatant at 10,000-12,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[7][9][10]
- Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 10 mL of ice-cold Isolation Buffer II and repeat the centrifugation at 10,000 x g for 10 minutes.[9]
- Final Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 200-500 μL) of a suitable respiration medium (e.g., MiR05) without BSA.
- Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method like the Bradford or BCA protein assay. The final concentration should be adjusted for the respirometry assay (typically aiming for 0.05-0.25 mg/mL in the chamber).[9]

# Part 2: Fatty Acid Oxidation Assay via High-Resolution Respirometry

This SUIT protocol is designed to measure the capacity of isolated mitochondria to oxidize long-chain fatty acids. It involves the sequential addition of substrates and inhibitors to probe different respiratory states. The primary substrate combination for FAO is a long-chain fatty acid (e.g., Palmitoyl-L-carnitine) and malate.[11][12] Malate is essential as it replenishes TCA



cycle intermediates, allowing for the complete oxidation of acetyl-CoA produced from  $\beta\textsubscript{\text{-}}$  oxidation.

#### Materials and Reagents

Reagent	Stock Conc.	Final Conc. in Chamber	Purpose
Respiration Medium (MiR05)	-	-	Optimized buffer for mitochondrial respiration.
Mitochondria	5-10 mg/mL	0.05-0.25 mg/mL	The biological sample.
Malate	200 mM	2 mM	Provides oxaloacetate for the TCA cycle.
Palmitoyl-L-carnitine	2.5 mM	5-10 μΜ	Long-chain fatty acid substrate for β- oxidation.[13]
ADP	500 mM	2.5-5 mM	Substrate for ATP synthase, induces State 3 respiration.
Oligomycin	1 mg/mL	1-2 μg/mL	ATP synthase inhibitor, induces State 4o respiration.
FCCP	1 mM	Titrated (0.5-1.5 μM)	Uncoupler, induces maximal electron transport system (ETS) capacity.
Rotenone	0.5 mM	0.5 μΜ	Complex I inhibitor.
Antimycin A	2.5 mg/mL	2.5 μg/mL	Complex III inhibitor, blocks ETS to measure residual oxygen consumption.



#### **Experimental Workflow**

The following steps outline the sequential additions to the respirometer chamber (e.g., Oroboros O2k).

- Baseline: Add 2 mL of pre-warmed (37°C) respiration medium to the chamber and wait for the oxygen signal to stabilize.
- Add Mitochondria: Inject the isolated mitochondrial suspension into the chamber and allow the signal to stabilize to measure ROUTINE respiration (respiration in the absence of added substrates).
- FAO-linked LEAK Respiration: Add Malate followed by Palmitoyl-L-carnitine. This measures
  LEAK respiration supported by fatty acids, representing proton leak across the inner
  mitochondrial membrane when the ATP synthase is not active.
- FAO-linked OXPHOS Capacity: Add ADP to stimulate ATP synthesis. The resulting oxygen consumption rate represents the oxidative phosphorylation (OXPHOS) capacity with fatty acids as the primary substrate. This is the key measure of FAO.[13]
- State 40 Respiration: Add Oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak and is independent of ATP production.
- Maximal ETS Capacity: Titrate FCCP in small steps to uncouple respiration from ATP synthesis. This reveals the maximum capacity of the electron transport system with the given substrates.
- Inhibition: Add Rotenone (Complex I inhibitor) and subsequently Antimycin A (Complex III inhibitor) to shut down the electron transport chain and measure residual oxygen consumption (non-mitochondrial respiration).

#### **Data Analysis**

The oxygen flux (rate of oxygen consumption) is calculated in real-time by the respirometry software. The key parameters to determine are:



- FAO-driven OXPHOS: The oxygen consumption rate after ADP addition (Step 4) minus the rate after Oligomycin addition (Step 5).
- Maximal FAO-driven ETS capacity: The oxygen consumption rate after FCCP addition (Step
   6) minus the residual oxygen consumption after Antimycin A addition (Step 7).

These rates should be normalized to the amount of mitochondrial protein added to the chamber (e.g., pmol O<sub>2</sub>/s/mg protein).

### **Visualizations**

Biochemical Pathway of Fatty Acid Oxidation

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Respirometry Assay

Caption: Substrate-Uncoupler-Inhibitor Titration (SUIT) workflow.

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